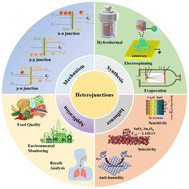Nanostructured metal oxide heterojunctions for chemiresistive gas sensors
Journal of Materials Chemistry A Pub Date: 2023-11-02 DOI: 10.1039/D3TA04953A
Abstract
Owing to the advantages of the high specific surface area, excellent electronic conduction behavior, and special diffusion pathways originating from nanoscale heterojunctions, there is a need to analyze the representative gaseous biomarkers that contribute to the wide application of nanostructured metal oxide heterojunction-based gas sensors. Herein, we describe different available routes, including electrospinning, chemical/physical vapor deposition, atomic layer deposition, and hydrothermal routes, for optimizing the crystallinity and morphology of heterojunctions, and the effects of the major parameters of these methods on the gas-sensing performance are deeply explored. On the basis of analyzing the correlations among the process–structure properties, the effects of heterojunctions on the elevated gas-sensing properties are mainly manifested in reducing the operating temperature and improving the sensitivity, selectivity, and humidity resistance. The limitations that exist inside the heterojunctions are also highlighted. This review also proposes insights into the limitations and future topics on the utilization of nanostructured metal oxide heterojunctions. Ultimately, it is expected that this study will provide a fundamental theory for breaking through the limitations of the heterojunctions and further promote their application in environmental monitoring, disease diagnosis, and food quality assessment.


Recommended Literature
- [1] Gold(i)-doped films: new routes for efficient room temperature phosphorescent materials†
- [2] Insertion of pyridine into an iron–silicon bond: structure of the product Cp*(CO)Fe{η3(C,C,C)-C5H5NSiMe2NPh2}†
- [3] Deep ultraviolet optical limiting materials: 2D Ti3C2 and Ti3AlC2 nanosheets†
- [4] Synthesis and optical–electrochemical gas sensing applications of Ni-doped LiFePO4 nano-particles†
- [5] On the signature of the hydrophobic effect at a single molecule level
- [6] Back cover
- [7] Notes from the Reports of Public Analysts
- [8] Long-term, stable, and improved oxygen-reduction performance of titania-supported PtPb nanoparticles†
- [9] A simple model to understand the effect of membrane shear elasticity and stress-free shape on the motion of red blood cells in shear flow
- [10] One-pot synthesis of corolla-shaped gold nanostructures with (110) planes†

Journal Name:Journal of Materials Chemistry A
Research Products
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5
-
CAS no.: 19396-73-7
-
CAS no.: 11016-71-0
-
CAS no.: 1596-13-0









